

In Vitro Activity of TCA1 Against Mycobacterium tuberculosis: A Technical Overview

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Compound of Interest

Compound Name: TCA1

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This technical guide provides an in-depth analysis of the in vitro activity of the small molecule **TCA1** against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. **TCA1** has emerged as a promising anti-tubercular agent with a unique dual mechanism of action and potent activity against both drug-susceptible and drug-resistant strains of Mtb.

Quantitative Assessment of In Vitro Activity

TCA1 demonstrates significant bactericidal activity against Mtb across various in vitro models, including against replicating, non-replicating, and drug-resistant isolates. The following tables summarize the key quantitative data on its efficacy.

Parameter	Mtb Strain/Condition	Value	Culture Medium/Condition	Reference
MIC ₅₀	M. tuberculosis	0.19 µg/mL	7H9 Medium	[1]
	M. tuberculosis	0.01 µg/mL	Biofilm Medium	[1]
	M. smegmatis	4.5 µg/mL	7H9 Medium	[1]
	M. smegmatis	0.03 µg/mL	Biofilm Medium	[1]
	M. bovis BCG	3 µg/mL	7H9 Medium	[1]
	M. bovis BCG	0.04 µg/mL	Biofilm Medium	[1]
MIC ₉₉	M. tuberculosis	2.1 µg/mL	Solid Medium	[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of **TCA1**

Assay	Mtb Strain/Condition	TCA1 Concentration	Time	Result	Reference
Kinetic Killing Assay	Exponentially growing virulent Mtb	20 x MIC ₅₀ (3.75 µg/mL)	21 days	> 3 log reduction in CFU	[2]
Isoniazid-resistant Mtb	3.75 µg/mL	-	Bactericidal activity observed	[3]	
Rifampicin-resistant Mtb	3.75 µg/mL	-	Bactericidal activity observed	[3]	
Extensively Drug-Resistant (XDR) Mtb	7.5 µg/mL	3 weeks	5 log reduction in CFU	[2][3]	
Nutrient Starvation Assay	Non-replicating Mtb	40 x MIC ₅₀ (7.5 µg/mL)	3 weeks	3 log reduction in CFU	[2][3]
Combination Study	Mtb with Isoniazid (INH)	3.75 µg/mL TCA1 + 1 µg/mL INH	~3 weeks	Sterilization of culture	[2][3]
Mtb with Rifampicin (RIF)	3.75 µg/mL TCA1 + 2 µg/mL RIF	~3 weeks	Sterilization of culture	[2][3]	
RIF-resistant Mtb with INH	3.75 µg/mL TCA1 + INH	1 week	Sterilization of culture	[3]	

Table 2: Bactericidal Activity of **TCA1** in Time-Kill and Combination Studies

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro activity of **TCA1** against Mtb.

Minimum Inhibitory Concentration (MIC) Determination by Turbidity Assay[1]

- **Compound Preparation:** Prepare three-fold serial dilutions of **TCA1** in dimethyl sulfoxide (DMSO).
- **Bacterial Culture:** Grow *M. tuberculosis* cultures to an optical density at 600 nm (OD₆₀₀) of 0.04.
- **Incubation:** Incubate the Mtb cultures with the serially diluted **TCA1** at 37°C for 5 days.
- **Measurement:** Determine the OD₆₀₀ using a plate reader. The MIC₅₀ is defined as the lowest concentration of **TCA1** that inhibits bacterial growth by 50%.

Kinetic Killing Assays[1]

- **Culture Preparation:** Dilute exponentially growing mycobacterial cultures in fresh media to an OD₆₀₀ of 0.1–0.2.
- **Drug Addition:** Add **TCA1** and other comparator drugs (e.g., isoniazid, rifampicin) at the indicated concentrations.
- **Baseline CFU Count:** At the start of the experiment (time 0), plate appropriate dilutions of the culture onto 7H10 agar plates to determine the initial number of colony-forming units (CFU).
- **Monitoring:** At specified time points, collect aliquots from the cultures, perform serial dilutions, and plate on 7H10 agar to monitor the effect of the drug on bacterial viability.
- **Incubation and Counting:** Incubate the plates at 37°C, and count the resulting colonies to determine the CFU/mL at each time point.

Activity against Non-Replicating Mtb under Nutrient Starvation[1][2]

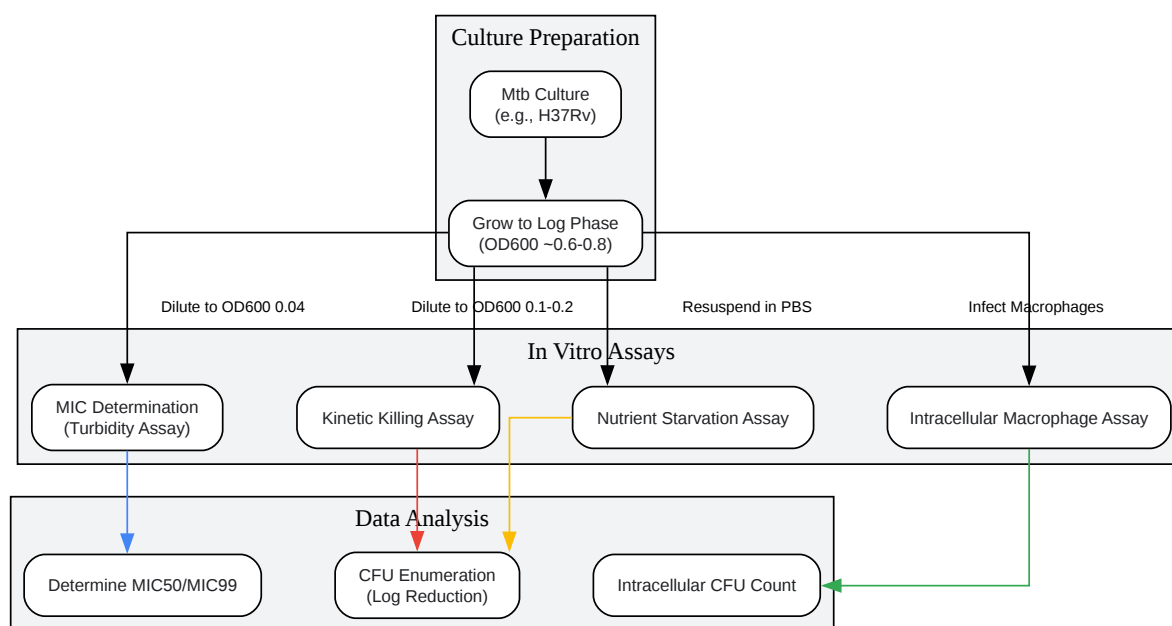
- **Culture Preparation:** Centrifuge a log-phase Mtb culture, wash the cell pellet twice with phosphate-buffered saline (PBS), and resuspend in PBS containing 0.05% Tyloxapol to an OD₆₀₀ of 0.3.
- **Drug Incubation:** Incubate the bacterial suspension with **TCA1**, a comparator drug (e.g., rifampicin), or DMSO as a control.
- **CFU Determination:** At various time points, collect aliquots, serially dilute, and plate on 7H11 agar to determine the CFU count.

Intracellular Macrophage Assay[1]

- **Cell Infection:** Infect J744.1 murine macrophage cells with Mtb at a multiplicity of infection (MOI) of 1:3 and incubate for 2 hours at 37°C.
- **Removal of Extracellular Bacteria:** Wash the cell monolayer three times and add 20 µM amikacin for an additional 2 hours to eliminate any remaining extracellular bacteria.
- **Compound Treatment:** Incubate the infected cells with serial dilutions of **TCA1** for 5 days.
- **Cell Lysis and Plating:** Wash the cells three times and lyse them. Serially dilute the lysate and plate on 7H11 agar medium for CFU enumeration.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Activity Assessment

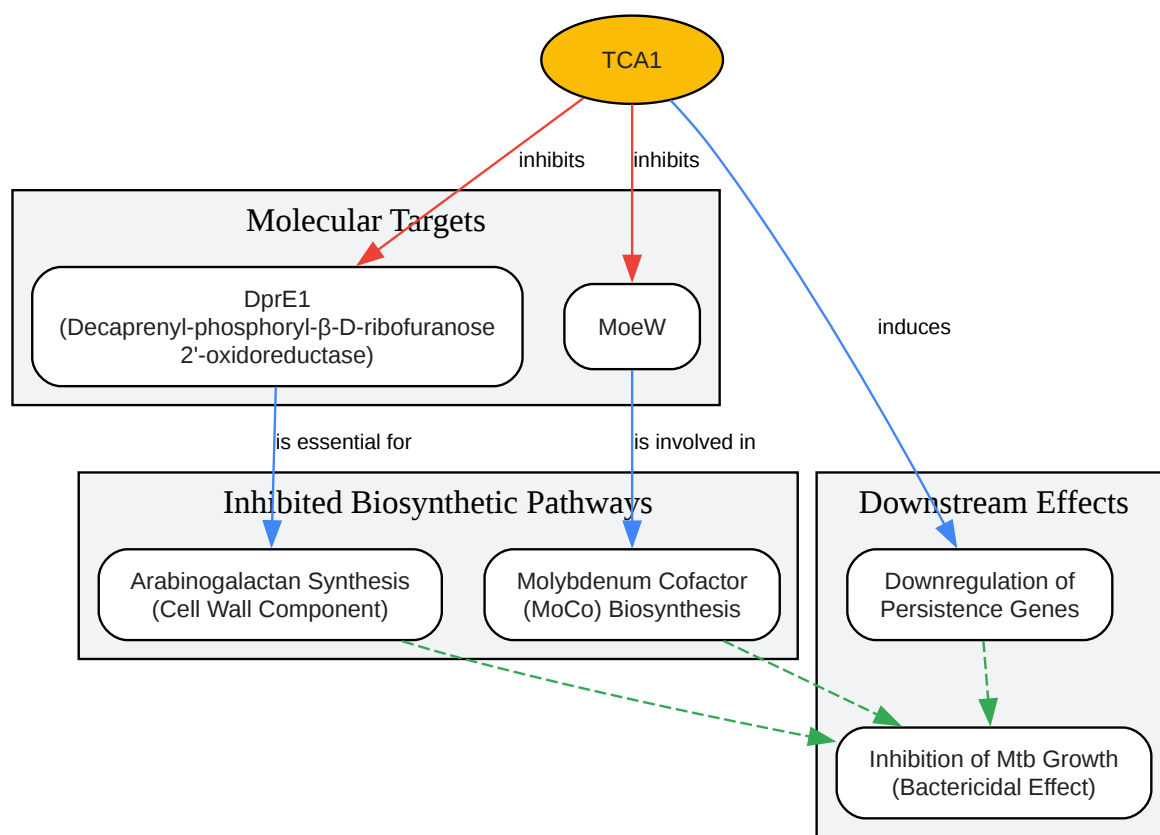


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Caption: Workflow for assessing the in vitro anti-tubercular activity of **TCA1**.

Proposed Mechanism of Action of TCA1 in M. tuberculosis

Genetic and affinity-based methods have identified that **TCA1** acts by inhibiting two distinct biosynthetic pathways. It also leads to the downregulation of genes involved in Mtb persistence.[2][4]



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Caption: Dual inhibitory mechanism of **TCA1** against *M. tuberculosis*.

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